6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes like CDK2 and EGFR, which are targets for cancer therapy
Biological Research: The compound is used in studies involving cell cycle regulation and apoptosis due to its ability to inhibit specific kinases.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Based on the known actions of similar compounds, it is plausible that it binds to its target protein (such as cdk2), inhibiting its function and leading to downstream effects such as cell cycle arrest .
Biochemical Pathways
Inhibition of CDK2 can prevent the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight is 41254 , which is within the acceptable range for drug-like molecules. The compound’s logP value is 6.2224 , suggesting it is highly lipophilic, which could impact its absorption and distribution.
Result of Action
If we consider the potential inhibition of cdk2, the compound could induce cell cycle arrest, potentially leading to apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown significant interactions with various enzymes, proteins, and other biomolecules . These interactions often involve the compound acting as an inhibitor for certain enzymes, supporting the inhibition of specific biochemical pathways .
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as enaminonitriles and urea under acidic conditions.
Introduction of the benzylpiperidine moiety: This step involves the nucleophilic substitution reaction where 4-benzylpiperidine is introduced to the pyrazolo[3,4-d]pyrimidine core.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These include compounds with similar core structures but different substituents, such as 4-amino-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one.
Benzylpiperidine derivatives: Compounds like 4-benzylpiperidine, which have similar piperidine moieties but different functional groups.
Uniqueness
6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core with benzylpiperidine and diphenylamine groups. This unique structure contributes to its potent biological activities and makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6/c1-4-10-22(11-5-1)20-23-16-18-34(19-17-23)29-32-27(31-24-12-6-2-7-13-24)26-21-30-35(28(26)33-29)25-14-8-3-9-15-25/h1-15,21,23H,16-20H2,(H,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTZCJSRFFGDOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.